molecular formula C18H16N2O B2938559 (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide CAS No. 345258-08-4

(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B2938559
CAS No.: 345258-08-4
M. Wt: 276.339
InChI Key: UYQMHQFECBYZGO-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a methylphenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the reaction of 2-methylphenylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amide derivatives.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Amines, alcohols, basic conditions, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted enamide derivatives.

Scientific Research Applications

(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide
  • (Z)-2-cyano-N-(2-methylphenyl)-3-(4-chlorophenyl)prop-2-enamide
  • (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Uniqueness

(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide is unique due to the presence of both 2-methylphenyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-7-9-15(10-8-13)11-16(12-19)18(21)20-17-6-4-3-5-14(17)2/h3-11H,1-2H3,(H,20,21)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQMHQFECBYZGO-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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